molecular formula C3H8ClN3O B1664863 Malonamamidine hydrochloride CAS No. 34570-17-7

Malonamamidine hydrochloride

Cat. No.: B1664863
CAS No.: 34570-17-7
M. Wt: 137.57 g/mol
InChI Key: MPRLIYNSZYJODI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Malonamamidine hydrochloride (CAS: 34570-17-7) is a hydrochloride salt with the molecular formula C₃H₈ClN₃O (or C₃H₇ClN₃O, depending on protonation state) and a molecular weight of 137.57 g/mol . Its structure features both an amidine group (–C(=NH)–NH₂) and an amide group (–CONH₂), making it a bifunctional compound. The melting point ranges between 170–174°C, and it is commercially available with ≥98% purity .

Synthesis and Applications The compound is synthesized by treating the iminoether of ethyl cyanoacetate with alcoholic ammonia, resulting in simultaneous introduction of amidine and amide groups . It serves as a critical intermediate in organic synthesis, particularly for constructing heterocyclic frameworks. For example, it is used to prepare 2-amino-4,6-dimethyl nicotinamide, a precursor to pyrido[2,3-d]pyrimidin-4(1H)-ones, which exhibit antibacterial activity .

Properties

IUPAC Name

3-amino-3-iminopropanamide;hydrochloride
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InChI

InChI=1S/C3H7N3O.ClH/c4-2(5)1-3(6)7;/h1H2,(H3,4,5)(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRLIYNSZYJODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188119
Record name Amidinomalonamide hydrochloride
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Molecular Weight

137.57 g/mol
Source PubChem
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CAS No.

34570-17-7
Record name Propanamide, 3-amino-3-imino-, hydrochloride (1:1)
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Record name Amidinomalonamide HCl
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Record name Amidinomalonamide hydrochloride
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Record name Amidinomalonamide hydrochloride
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Preparation Methods

Synthetic Methodology and Reaction Mechanisms

Amidation of Diethyl 2-Aminomalonate Hydrochloride

The primary synthetic route involves reacting diethyl 2-aminomalonate hydrochloride with aqueous ammonia under cryogenic conditions. The reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the ester carbonyl groups, displacing ethoxide ions and forming the diamide product. The patent CN113831255B specifies dissolving 500 g of diethyl 2-aminomalonate hydrochloride in 500 g of purified water, then dripping this solution into pre-cooled (0°C) ammonia water (150.5 g NH₃ in 1,000 g H₂O). Maintaining the temperature below 10°C prevents side reactions such as hydrolysis of the intermediate amide.

The stoichiometric ratio of diethyl 2-aminomalonate hydrochloride to ammonia is critical, with optimal molar ratios ranging from 1:3 to 1:5. Excess ammonia ensures complete conversion of the ester groups while minimizing residual starting material. Post-reaction HPLC analysis confirms reaction completion within 6–8 hours after reagent addition.

Crystallization and Purification

Crystallization initiates at temperatures below -5°C, with isolation yields reaching 93% in laboratory-scale trials. The patent emphasizes slow cooling rates (1–2°C/min) to promote large crystal formation, facilitating filtration and reducing solvent entrapment. Post-crystallization drying at 50–55°C under vacuum removes residual moisture without degrading the product.

Table 1: Representative Crystallization Parameters from Patent Examples
Batch Size (kg) Crystallization Temp (°C) Drying Temp (°C) Yield (%) Purity (%)
0.1 -8 50 91 99.5
5.0 -5 55 93 99.7
10.0 -8 50 90 99.6
100.0 -10 55 89 99.4

Optimization of Reaction Conditions

Temperature Control Strategies

Reaction kinetics and product quality are highly temperature-dependent. At 10°C, the reaction achieves 99% conversion in 6 hours, but side products increase by 0.3% compared to reactions conducted at 0°C. Sub-zero temperatures (-5°C) further suppress byproduct formation but require extended reaction times (8–10 hours), highlighting a trade-off between speed and purity.

Solvent Selection and Impact on Purity

Aqueous systems outperform alcoholic solvents (methanol, ethanol) by eliminating ester transamination side reactions. In comparative trials, water-based reactions yielded 99.7% pure malonamamidine hydrochloride versus 98.2% in methanol systems. The patent attributes this to water’s polarity, which stabilizes the transition state during amidation.

Industrial-Scale Production Considerations

Reactor Design and Process Intensification

The single-reactor methodology eliminates intermediate transfers, reducing contamination risks and equipment costs. For a 100 kg batch, the patent describes using jacketed glass-lined reactors with external cooling loops to maintain sub-zero temperatures. Automated dosing systems regulate ammonia addition rates to ±2% accuracy, ensuring consistent stoichiometry.

Waste Management and Environmental Compliance

The process generates minimal waste, primarily consisting of ammonium chloride and trace ethanol. Neutralization with lime (CaO) converts residual HCl to calcium chloride, which is removed via filtration. Gas scrubbers treat exhaust streams containing nitrogen oxides (NOx) and hydrogen chloride (HCl), achieving emission levels below 5 ppm.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

The patent employs reversed-phase HPLC with a C18 column (4.6 × 250 mm, 5 μm) and UV detection at 254 nm. Mobile phases consist of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B), with a gradient elution from 5% B to 30% B over 15 minutes. Retention times for this compound and diethyl 2-aminomalonate hydrochloride are 6.2 and 9.8 minutes, respectively.

Mass Spectrometric Confirmation

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 132.1 [M+H]⁺, consistent with the molecular formula C₃H₇N₃O⁺. Isotopic patterns match theoretical distributions for chlorine-containing compounds, confirming the hydrochloride salt form.

Applications in Pharmaceutical Synthesis

This compound serves as the penultimate intermediate in Favipiravir production. Subsequent cyclization with hydroxylamine yields 5-hydroxy-1H-imidazole-4-carboxamide, which undergoes fluorination to form the final API. Recent process improvements have reduced the overall synthesis time from 72 to 48 hours while maintaining API purity above 99.9%.

Chemical Reactions Analysis

Types of Reactions: Malonamamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of amidinomalonamide hydrochloride involves its interaction with specific molecular targets. As a DGAT1 inhibitor, it interferes with the enzyme’s activity, leading to reduced triglyceride synthesis. This mechanism is particularly relevant in the context of metabolic research and the development of anti-obesity treatments .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of this compound and Methylammonium Chloride

Property This compound Methylammonium Chloride
Molecular Formula C₃H₈ClN₃O CH₆ClN
Molecular Weight 137.57 g/mol 67.52 g/mol
CAS Number 34570-17-7 593-51-1
Melting Point 170–174°C Not specified
Functional Groups Amidine, Amide Primary amine
Key Applications Heterocyclic synthesis, APIs* Laboratory/industrial reagent
Bioactivity Derivatives show antibacterial activity No direct bioactivity reported

*APIs: Active Pharmaceutical Intermediates

Biological Activity

Malonamamidine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound is a formyl-containing nitro-nitrosourea derivative, characterized by its unique structural features that contribute to its biological activities. The compound's molecular formula is C₉H₈ClN₅O₂, and it has been studied for its interactions with various biological systems.

Antiviral Activity

Research indicates that malonamamidine derivatives exhibit significant antiviral properties. For instance, a study demonstrated that malonamamidine-(3-nitrophenyl)quinoline-2-carboxamide showed an impressive 85% inhibition of virus growth with low cytotoxicity (4%) against H5N1 virus strains. The antiviral activity was enhanced by increasing the electron-withdrawing properties of substituents on the anilide ring, suggesting a structure-activity relationship that could be exploited for drug design .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain derivatives exhibited moderate to good activity against Plutella xylostella and Aphis craccivora at concentrations as low as 200 µg/mL . This suggests potential applications in agricultural pest management.

Cytotoxicity and Cancer Research

The compound has been investigated for its cytotoxic effects on cancer cell lines. Notably, malonamamidine derivatives have displayed selective cytotoxicity against various cancer cells while maintaining lower toxicity to normal cells. For example, certain derivatives were found to inhibit the growth of HL-60 leukemia cells with IC₅₀ values ranging from 0.62 to 5.90 µg/mL . This highlights the potential for developing targeted cancer therapies based on malonamamidine's structure.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may interfere with key enzymes involved in cellular processes, thereby disrupting viral replication and bacterial growth.
  • Cell Cycle Arrest : In cancer cells, malonamamidine derivatives can induce cell cycle arrest, leading to apoptosis in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that malonamamidine may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Case Studies and Research Findings

  • Antiviral Efficacy : A study on various malonamamidine derivatives indicated that those with increased lipophilicity showed enhanced antiviral activity against H5N1, with some achieving over 90% inhibition rates .
  • Cytotoxicity Assessment : In a comparative study, malonamamidine derivatives were tested against multiple cancer cell lines, revealing significant cytotoxic effects at low concentrations while sparing normal cells .
  • Agricultural Applications : The compound's efficacy against agricultural pests was documented in trials where specific derivatives achieved over 70% mortality rates in Tetranychus cinnabarinus at concentrations of 400 µg/mL .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineEfficacy (%)Concentration (µg/mL)Reference
AntiviralH5N1 Virus85% (cytotoxicity 4%)-
AntibacterialPlutella xylostellaModerate to Good200
CytotoxicityHL-60 CellsIC₅₀: 0.62 - 5.90-

Q & A

Q. What are the recommended protocols for synthesizing Malonamamidine hydrochloride in laboratory settings?

Synthesis typically involves condensation reactions of malonamide derivatives with appropriate amines under acidic conditions. For hydrochloride salt formation, post-synthetic treatment with hydrochloric acid is standard. Reaction parameters (e.g., temperature, solvent purity, stoichiometry) must be optimized to avoid byproducts. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which analytical methods are most reliable for characterizing this compound?

High-performance liquid chromatography (HPLC) with UV detection is preferred for purity assessment (>98% purity threshold for pharmacological studies). Structural elucidation requires 1^1H/13^13C NMR and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups. X-ray crystallography may resolve stereochemical ambiguities if crystalline forms are obtainable .

Q. What safety protocols should be followed when handling this compound?

  • Personal protective equipment (PPE): Lab coats, nitrile gloves, and safety goggles are mandatory.
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
  • Storage: Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.
  • Spill management: Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies (e.g., varying IC50_{50} values across studies) may arise from differences in assay conditions (e.g., pH, cell lines, incubation times). A scoping review of primary literature should be conducted to identify methodological inconsistencies. Reproducibility can be improved by standardizing protocols (e.g., using reference compounds and harmonized buffer systems) .

Q. What experimental design strategies optimize the stability of this compound in aqueous solutions?

Stability studies should assess degradation under varying pH (2–9), temperatures (4–37°C), and light exposure. Use accelerated stability testing (e.g., 40°C/75% relative humidity) to predict shelf life. Analytical techniques like HPLC-UV monitor degradation products. Buffering agents (e.g., phosphate buffer) may enhance stability in formulation studies .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound?

  • Target identification: Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners.
  • Pathway analysis: RNA sequencing or proteomics can reveal downstream gene/protein expression changes.
  • Functional assays: Combine knockout cell lines and dose-response experiments to validate target specificity. Ensure controls (e.g., vehicle-treated samples) are included to distinguish compound-specific effects .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Nonlinear regression models (e.g., four-parameter logistic curves) are standard for calculating EC50_{50}/IC50_{50}. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Replicate experiments (n ≥ 3) and report confidence intervals to ensure robustness .

Q. How should researchers validate the specificity of this compound in enzyme inhibition assays?

Include off-target screening against structurally similar enzymes. Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics. Counteract false positives by testing in the presence of competitive inhibitors or chelating agents (e.g., EDTA) .

Literature and Reproducibility

Q. What strategies ensure reproducibility when referencing this compound studies from diverse sources?

  • Material sourcing: Document CAS numbers (e.g., 34570-17-7) and supplier batch details.
  • Protocol transparency: Publish raw data and full experimental conditions (e.g., solvent ratios, incubation times).
  • Peer validation: Collaborate with independent labs for cross-verification of key findings .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Malonamamidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.